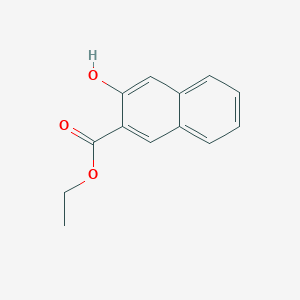

Ethyl 3-Hydroxy-2-naphthoate

Vue d'ensemble

Description

Ethyl 3-Hydroxy-2-naphthoate is a chemical compound that is part of the naphthalene family, characterized by a naphthalene core with a hydroxy group at the third position and an ethoxycarbonyl group at the second position. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of naphthalene derivatives, including those similar to this compound, has been explored through various catalytic methods. For instance, platinum-catalyzed hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates has been developed to produce functionalized naphthalenes with an ethoxycarbonyl group on the 2-position . Additionally, palladium-catalyzed reactions have been employed to synthesize precursors of anti-inflammatory agents, which involve ethynylation, regioselective addition of HX, carbonylation, and alkaline hydrolysis steps . Rhodium(II) acetate-catalyzed reactions have also been used to generate 4-aryl-2-hydroxy-naphthoates, which are structurally related to this compound .

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined using various analytical techniques such as X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy . These methods provide detailed information about the arrangement of atoms within the molecule and confirm the identity of the synthesized compounds.

Chemical Reactions Analysis

This compound and its derivatives can undergo various chemical reactions. For example, the reaction of ethyl 1,3-dihydroxy-2-naphthoate with ammonia and aniline leads to the formation of naphthamides and naphthanilides, respectively . These reactions demonstrate the reactivity of the hydroxy and carboxylate groups in the naphthoate structure. Moreover, the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate involves a condensation reaction, showcasing the versatility of naphthoate derivatives in forming complex structures with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxy, ethoxycarbonyl, and amino groups can affect properties like solubility, melting point, and reactivity. These properties are essential for the application of these compounds in chemical synthesis and pharmaceutical development. For instance, the Schiff bases derived from 2-hydroxy-1-naphthaldehyde exhibit enantiopurity, which is significant for their use in asymmetric catalysis .

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

- Ethyl 1, 3-dihydroxy-2-naphthoate, a related compound, undergoes reactions with ammonia and aniline, forming different amides and anilides, which highlights its reactivity and potential use in synthetic chemistry (Huang, 1958).

- In the synthesis of certain naphthoates and unsaturated esters, ethyl 2-diazo-3-oxopent-4-enoates react under specific conditions, demonstrating its versatility in organic synthesis (Taylor & Davies, 1983).

Application in Medicinal Chemistry

- It serves as a precursor in the synthesis of d-Naproxen's intermediate, 2-(6'-methoxy-2'-naphthyl) Propenoic Acid, showcasing its relevance in pharmaceutical research (Lu Xian, 2000).

- Ethyl naphtho(2,1-b)furan-2-carboxylate, derived from ethyl 3-hydroxy-2-naphthoate, was used to synthesize compounds with potential antimicrobial activities, indicating its utility in developing new therapeutic agents (Nagaraja et al., 2007).

- A compound synthesized from ethyl 2-chloroacetate and hydroxy group of 2-amino-8-hydroxy-4-phenethyl-4H-naphtho[1,2-b]pyran-3-carbonitrile exhibited antitumor activity, suggesting its potential in cancer research (Liu et al., 2018).

Environmental and Industrial Applications

- The study of the ring cleavage product of 1-hydroxy-2-naphthoate, a metabolite in the phenanthrene-degradative pathway, indicates its potential use in biodegradation and environmental remediation (Adachi et al., 1999).

- Ethyl carbonates have been used as carboxylating agents in the synthesis of hydroxynaphthoic acids, showing its utility in green chemistry and synthesis of commercially valuable products (Suerbaev et al., 2015).

Safety and Hazards

Ethyl 3-Hydroxy-2-naphthoate may be harmful if swallowed . It may also cause an allergic skin reaction . More detailed safety and hazard information should be obtained from the material safety data sheet (MSDS) of the compound .

Relevant Papers There are several papers related to this compound. For instance, one study investigated the linear and nonlinear optical properties of azo dyes synthesized using ethyl‐3‐hydroxy‐2‐naphthoate . Another paper discussed the structure of this compound . Further reading of these papers can provide more detailed information.

Mécanisme D'action

Target of Action

Ethyl 3-Hydroxy-2-naphthoate is a chemical compound with the molecular formula C13H12O3 It has been used in the synthesis of novel ionic liquids for the extraction of heavy metals .

Mode of Action

In one study, it was used as a base to synthesize three novel ammonium and phosphonium ionic liquids . These ionic liquids were designed to improve stability during extraction while still achieving high selectivity toward heavy metal ions .

Biochemical Pathways

It has been used in the synthesis of ionic liquids that have shown promise in the extraction of heavy metals from aqueous solutions . This suggests that the compound may play a role in biochemical pathways related to heavy metal detoxification.

Pharmacokinetics

It has a molecular weight of 216.23 . The compound is predicted to have high gastrointestinal absorption and is likely to be BBB permeant . The compound has a logP value of 2.07 (iLOGP), indicating its lipophilicity .

Result of Action

The ionic liquids synthesized using this compound as a base have shown high extraction efficacies for heavy metals such as copper and lead .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the extraction efficacy of the ionic liquids synthesized using this compound was found to be highest in drinking water samples . Additionally, the extraction of silver and cadmium was increased in saline samples .

Propriétés

IUPAC Name |

ethyl 3-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEOWBRXZJEZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353164 | |

| Record name | Ethyl 3-Hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7163-25-9 | |

| Record name | Ethyl 3-Hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of Ethyl 3-Hydroxy-2-naphthoate and how does it influence its crystal structure?

A1: this compound is nearly planar in structure. [] This planarity, along with the intramolecular O—H⋯O hydrogen bond between the hydroxy group and the carbonyl oxygen, contributes to the molecule's ability to form π–π stacking interactions, which stabilize its crystal structure. [] The asymmetric unit of the crystal actually contains two nearly planar independent molecules of this compound. []

Q2: Has this compound been used in the synthesis of more complex molecules?

A2: Yes, this compound served as a starting material in the synthesis of 3-(2,4,4-trimethyl-3,4-dihydro-2H-benzo[g]chromen-2-yl)-2-naphthol. [] This synthesis involved a Grignard reaction, dehydration, and a hetero Diels–Alder dimerization. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)

![[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid](/img/structure/B1299052.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)